1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-hydroxy-4-piperidinecarboximidamide
Overview
Description
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-hydroxy-4-piperidinecarboximidamide is a complex organic compound featuring a pyridine ring substituted with chlorine and trifluoromethyl groups, and a piperidine ring bonded to a hydroxycarboximidamide moiety
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit bacterial phosphopantetheinyl transferase .
Mode of Action
It can be inferred from related compounds that it may act as an inhibitor of bacterial phosphopantetheinyl transferase , thwarting bacterial growth by attenuating secondary metabolism .
Biochemical Pathways
Related compounds have been found to impact pathways activated by phosphopantetheinyl transferases, including microbial fatty acid synthase (fas), a multidomain enzyme complex . This could lead to a reduction in FAS anabolic capacity, potentially affecting cell viability by inhibiting the production of the primary membrane component palmitate and halting the assembly of virulence-determining components of bacterial cell walls .
Result of Action
Related compounds have been found to exhibit excellent fungicidal activity , suggesting that this compound may also have potent antimicrobial effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-hydroxy-4-piperidinecarboximidamide typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Pyridine Intermediate:
- Starting with 3-chloro-5-(trifluoromethyl)pyridine, the compound is synthesized through halogenation and trifluoromethylation reactions.
- Halogenation can be achieved using reagents like N-chlorosuccinimide (NCS) in the presence of a catalyst.
- Trifluoromethylation is often carried out using trifluoromethylating agents such as Ruppert-Prakash reagent (CF₃SiMe₃) under specific conditions.
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Coupling with Piperidine:
- The pyridine intermediate is then coupled with 4-piperidinecarboximidamide through nucleophilic substitution reactions.
- This step may require the use of a base such as sodium hydride (NaH) to deprotonate the piperidine, facilitating the nucleophilic attack on the pyridine ring.
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Hydroxylation:
- The final step involves the introduction of the hydroxy group to form the hydroxycarboximidamide moiety. This can be achieved through hydroxylation reactions using reagents like hydrogen peroxide (H₂O₂) or other oxidizing agents.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up the reactions: with appropriate reactors and maintaining stringent control over reaction conditions.
Purification processes: such as recrystallization, chromatography, or distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-hydroxy-4-piperidinecarboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions:
Oxidizing Agents: KMnO₄, H₂O₂
Reducing Agents: LiAlH₄, sodium borohydride (NaBH₄)
Nucleophiles: Amines, thiols, alcohols
Major Products:
Oxidation Products: Carbonyl derivatives
Reduction Products: Amines, alcohols
Substitution Products: Various substituted pyridines
Scientific Research Applications
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-hydroxy-4-piperidinecarboximidamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals, particularly as a precursor for pesticides and herbicides.
Comparison with Similar Compounds
3-chloro-5-(trifluoromethyl)pyridine: Shares the pyridine core but lacks the piperidine and hydroxycarboximidamide groups.
4-piperidinecarboximidamide: Contains the piperidine ring but lacks the pyridine and trifluoromethyl groups.
Uniqueness: 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-hydroxy-4-piperidinecarboximidamide is unique due to its combination of a trifluoromethyl-substituted pyridine ring and a hydroxycarboximidamide-substituted piperidine ring. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-hydroxy-4-piperidinecarboximidamide, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxypiperidine-4-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF3N4O/c13-9-5-8(12(14,15)16)6-18-11(9)20-3-1-7(2-4-20)10(17)19-21/h5-7,21H,1-4H2,(H2,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONARYRUCGZETQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=NO)N)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1/C(=N/O)/N)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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